3-Ethyl-2,2-dimethylheptane
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Overview
Description
3-Ethyl-2,2-dimethylheptane is a branched hydrocarbon with the molecular formula C11H24. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by a seven-carbon chain (heptane) with two methyl groups attached to the second carbon and an ethyl group attached to the third carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,2-dimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For instance, 2,2-dimethylheptane can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of branched alkanes like this compound typically involves catalytic processes such as hydroisomerization. In this process, linear alkanes are converted into branched alkanes using a catalyst under high temperature and pressure conditions. This method is widely used in the petrochemical industry to produce high-octane fuels.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-dimethylheptane, like other alkanes, primarily undergoes substitution reactions. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Breaking down larger molecules into smaller ones using heat and catalysts.
Common Reagents and Conditions
Halogenation: Chlorine or bromine, UV light.
Combustion: Oxygen, high temperature.
Cracking: Heat, catalysts like zeolites.
Major Products Formed
Halogenation: Alkyl halides (e.g., 3-chloro-2,2-dimethylheptane).
Combustion: Carbon dioxide and water.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,2-dimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound to study the behavior of branched alkanes in different chemical reactions.
Biology: Investigating the metabolic pathways of branched hydrocarbons in microorganisms.
Medicine: Exploring the potential use of branched alkanes in drug delivery systems.
Industry: Used in the formulation of high-octane fuels and lubricants.
Mechanism of Action
As an alkane, 3-ethyl-2,2-dimethylheptane does not have specific molecular targets or pathways. Its primary interactions are through physical processes such as dispersion forces. In combustion reactions, it undergoes oxidation to produce carbon dioxide and water, releasing energy in the process.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4-Tetramethylheptane: Another branched alkane with a similar structure but different branching pattern.
3-Ethyl-2,2-dimethylpentane: A shorter chain alkane with similar branching.
4-Isopropylheptane: A heptane derivative with an isopropyl group.
Uniqueness
3-Ethyl-2,2-dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of two methyl groups on the second carbon and an ethyl group on the third carbon distinguishes it from other branched alkanes, influencing its boiling point, melting point, and reactivity.
Properties
CAS No. |
61869-03-2 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,2-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-9-10(7-2)11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
SBWMIVQVGGUMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C)(C)C |
Origin of Product |
United States |
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